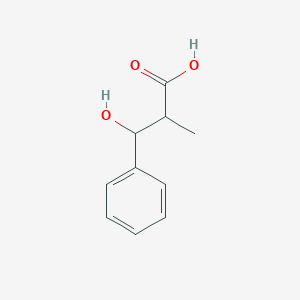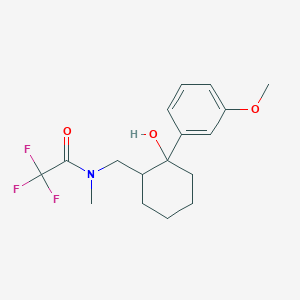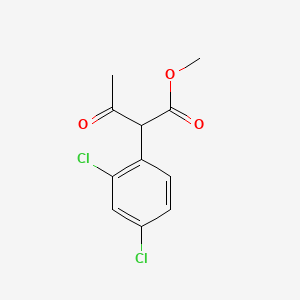
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate is an organic compound with a molecular formula of C10H10Cl2O3 It is a derivative of butanoic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4-dichlorophenyl)-3-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetoacetate with 2,4-dichlorobenzaldehyde, followed by methylation of the resulting β-keto ester. This reaction requires a base such as sodium ethoxide and is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
化学反应分析
Types of Reactions
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols or aldehydes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Amines or thioethers.
科学研究应用
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
相似化合物的比较
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Methyl 2-(2,4-dichlorophenyl)-3-oxopropanoate: This compound has a similar structure but lacks the additional carbon in the butanoate chain, which may affect its reactivity and biological activity.
Ethyl 2-(2,4-dichlorophenyl)-3-oxobutanoate: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.
2-(2,4-Dichlorophenyl)-3-oxobutanoic acid: The free acid form may have different chemical reactivity and biological activity due to the presence of the carboxylic acid group.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
属性
分子式 |
C11H10Cl2O3 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3 |
InChI 键 |
WHSRFPPONLMREV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)



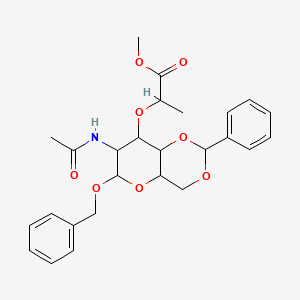


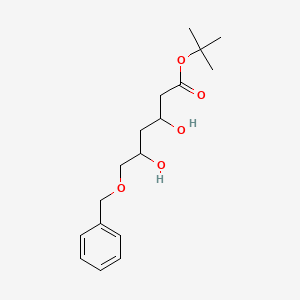
![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)
